Cas no 325978-27-6 (N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

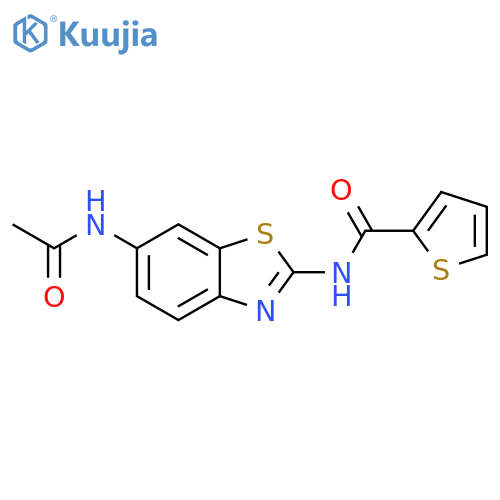

325978-27-6 structure

商品名:N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

CAS番号:325978-27-6

MF:C14H11N3O2S2

メガワット:317.386039972305

CID:6545629

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

- 2-Thiophenecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-

-

- インチ: 1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)

- InChIKey: MUGFDRYLKPLRIQ-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=NC3=CC=C(NC(C)=O)C=C3S2)=O)SC=CC=1

じっけんとくせい

- 密度みつど: 1.528±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 8.16±0.70(Predicted)

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0014-0208-1mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-75mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-10mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-40mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-50mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-20μmol |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-4mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-2mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-15mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0014-0208-3mg |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

325978-27-6 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

325978-27-6 (N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量